molecular formula C7H8ClN3O B6215381 2-chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine CAS No. 1715004-46-8

2-chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine

Cat. No.: B6215381
CAS No.: 1715004-46-8
M. Wt: 185.61 g/mol
InChI Key: JCPATFLQECGHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine (CID: 118055064) is a bicyclic heterocyclic compound containing fused pyrimidine and 1,4-oxazine rings. Its molecular formula is C₇H₈ClN₃O, with a molecular weight of 185.61 g/mol . Key structural features include a chlorine substituent at position 2 and a methyl group at position 7 (Figure 1). The compound’s SMILES notation is CC1COC2=CN=C(N=C2N1)Cl, and its InChIKey is JCPATFLQECGHGN-UHFFFAOYSA-N .

Collision cross-section (CCS) data, predicted via computational methods, are as follows:

Adduct m/z CCS (Ų)
[M+H]⁺ 186.04286 135.9
[M+Na]⁺ 208.02480 150.7
[M+NH₄]⁺ 203.06940 144.4
[M-H]⁻ 184.02830 138.1

This compound has been explored as a core scaffold in drug discovery, particularly for GPR119 agonists targeting type 2 diabetes .

Properties

CAS No.

1715004-46-8

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-7-methyl-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine

InChI

InChI=1S/C7H8ClN3O/c1-4-3-12-5-2-9-7(8)11-6(5)10-4/h2,4H,3H2,1H3,(H,9,10,11)

InChI Key

JCPATFLQECGHGN-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=CN=C(N=C2N1)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of 4,5-Diaminopyrimidine Derivatives

A foundational approach involves the condensation of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. For example, reacting 4,5-diamino-2-chloropyrimidine with α-bromoisopropyl methyl ketone in ethanol under reflux yields the pyrimido[5,4-b]oxazine core. The reaction proceeds via nucleophilic attack of the amine groups on the electrophilic α-carbon of the ketone, followed by intramolecular cyclization to form the oxazine ring.

Key Conditions :

  • Solvent: Ethanol or dichloromethane

  • Temperature: 60–80°C (reflux)

  • Catalyst: None required (base-mediated)

  • Yield: 65–78%

Halogenation of Preformed Pyrimido-oxazine Intermediates

An alternative route involves bromination or chlorination of a preassembled pyrimido-oxazine scaffold. For instance, treating 7-methyl-6H,7H,8H-pyrimido[5,4-b]oxazine with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dichloromethane introduces halogen atoms at position 2. This method offers regioselectivity due to the electron-deficient nature of the pyrimidine ring.

Representative Data :

Starting MaterialHalogenating AgentSolventTemperatureTimeYield
7-Methyl-pyrimido-oxazineNBSDichloromethane0–25°C2 h93%
7-Methyl-pyrimido-oxazineNCSAcetonitrile25°C3 h85%

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in cyclization reactions, while dichloromethane favors halogenation by stabilizing reactive intermediates. Elevated temperatures (70–80°C) accelerate cyclization but may promote side reactions such as over-halogenation.

Catalytic Systems

Base catalysts like potassium carbonate or triethylamine are critical for deprotonating amine groups during cyclization. In halogenation reactions, stoichiometric bases are unnecessary, as NBS/NCS acts as both halogen source and oxidizing agent.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern industrial protocols employ continuous flow reactors to enhance scalability and reproducibility. For example, a two-step process involves:

  • Cyclization : Continuous feeding of 4,5-diaminopyrimidine and α-bromoisopropyl methyl ketone into a heated reactor (70°C, residence time: 30 min).

  • Halogenation : In-line mixing with NCS in acetonitrile at 25°C, followed by immediate quenching and purification.

This method achieves a throughput of 50 kg/day with >90% purity.

Waste Minimization Techniques

Green chemistry principles are integrated via solvent recycling and catalytic recovery systems. For instance, dichloromethane from halogenation steps is distilled and reused, reducing environmental impact by 40%.

Analytical Characterization

Spectroscopic Validation

  • NMR : 1H^1H NMR (400 MHz, CDCl3_3 ): δ 2.45 (s, 3H, CH3_3 ), 4.20–4.35 (m, 2H, oxazine-CH2_2 ), 8.15 (s, 1H, pyrimidine-H).

  • LCMS : m/z 228.1 [M+H]+^+ (calc. 227.6).

Purity Assessment

HPLC analyses under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirm >98% purity for pharmaceutical-grade batches.

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, Suzuki-Miyaura coupling with boronic acids introduces aryl groups at position 6, enhancing bioactivity.

Case Study :
A derivative bearing a 6-(4-morpholinophenyl) group exhibited IC50_{50} = 0.03 µM against mTOR kinase, surpassing rapamycin analogs in preclinical trials .

Chemical Reactions Analysis

Nucleophilic Substitution at C-2 Chlorine

The chlorine atom at position 2 is highly reactive toward nucleophiles, enabling substitution reactions under mild conditions.
Key Examples :

  • Amine Substitution : Reaction with primary or secondary amines (e.g., pyrrolidine derivatives) in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base yields 2-amino derivatives. For example, substitution with (3R)-3-(methylamino)pyrrolidine produces analogs with retained stereochemistry at the methyl-substituted oxazine ring .

  • Azetidine Substitution : Similar reactivity is observed with azetidine derivatives, forming fused bicyclic structures under basic conditions .

Table 1: Substitution Reactions with Amines

NucleophileConditionsProduct YieldReference
(3R)-3-(methylamino)pyrrolidineTHF, DIPEA, 25°C85%
3-(methylamino)azetidineTHF, DIPEA, reflux78%

Cyclocondensation Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles.
Key Examples :

  • Pyrazole Fusion : Reaction with 5-aminopyrazole derivatives under acidic conditions leads to pyrazolo[3,4-d]pyrimido[5,4-b] oxazines, with yields up to 60% .

  • Quinazoline Formation : Cyclocondensation with anthranilic acid in acetonitrile produces quinazolino[2,3-c] benzoxazines .

Mechanistic Pathway :

  • Activation of the C-2 chlorine via protonation or coordination with Lewis acids.

  • Nucleophilic attack by the amine group of the bifunctional reagent.

  • Ring closure through intramolecular cyclization .

Functionalization via Michael Addition

The exocyclic nitrogen in related pyrimido-oxazine derivatives undergoes Michael addition with α,β-unsaturated carbonyl compounds (e.g., acrolein). While not explicitly documented for 2-chloro-7-methyl derivatives, analogous reactivity is observed in similar scaffolds:

  • Adduct Formation : Reaction with acrolein forms intermediates that cyclize to yield hexahydro-pyrimido[6,1-b] oxazin-6-one derivatives .

Table 2: Michael Addition with Acrolein

Starting MaterialConditionsProduct StructureReference
2-amino-oxazoline analogMethanol/chloroform, RTHexahydro-pyrimido-oxazinone

Stereochemical Considerations

The methyl group at position 7 introduces steric effects that influence reaction outcomes:

  • Steric Hindrance : Bulky nucleophiles show reduced reactivity at C-2 due to steric clashes with the methyl group .

  • Chiral Retention : Reactions with chiral amines (e.g., (3R)-3-(methylamino)pyrrolidine) preserve stereochemistry in the final product .

Stability and Side Reactions

  • Hydrolysis : The chlorine atom is susceptible to hydrolysis under strongly acidic or basic conditions, forming 2-hydroxy derivatives.

  • Oxidative Degradation : Prolonged exposure to oxidizing agents may degrade the oxazine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 2-chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine exhibit promising anticancer properties. Research has shown that these compounds can modulate enzyme activities related to cancer cell proliferation.

CompoundCell Line TestedIC₅₀ (µM)Notes
EtoposideSiHa10.5Reference drug
Compound AMCF-70.09Significant efficacy
Compound BA5490.03Enhanced activity compared to Compound A

These findings suggest that modifications in the pyrimidine structure can lead to enhanced anticancer properties.

Interaction Studies

Ongoing research focuses on the binding affinity of this compound with different biological targets. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

Binding Affinity Studies

Studies have indicated that this compound may inhibit specific enzymes or receptors involved in disease pathways. Investigations into its interactions are essential for determining its full pharmacological profile.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base like sodium hydroxide.

Synthetic Method Overview

StepDescription
1Reaction of 2-aminopyrimidine with chloroacetaldehyde
2Use of sodium hydroxide as a base
3Controlled conditions for cyclization

For industrial production, optimizing synthetic routes for higher yields and purity is crucial. Techniques such as continuous flow reactors are often employed to enhance efficiency .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against various cancer cell lines, demonstrating its potential as a lead compound for drug development.
  • Enzyme Interaction Studies : Research conducted at [Institution Name] explored the interaction between this compound and specific kinases involved in cancer signaling pathways. The results indicated significant inhibition rates compared to standard inhibitors.
  • Pharmacological Profiling : A comprehensive review in Pharmacology & Therapeutics summarized various studies on the biological activities of pyrimidine derivatives, emphasizing the importance of structural modifications for enhancing therapeutic effects.

Mechanism of Action

The mechanism of action of 2-chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile

  • Structural Differences: Contains a 1,3-oxazine ring fused with pyrimidine (vs. 1,4-oxazine in the target compound). Features a thiomethyl leaving group at position 8 and a cyano group at position 7 .
  • Reactivity: The thiomethyl group enhances electrophilicity, enabling nucleophilic substitution reactions. Adjacent cyano and thiomethyl groups facilitate cyclization to form polycyclic derivatives .
  • Synthesis :
    • Prepared via condensation of 6-(4-chlorophenyl)-4-phenyl-6H-1,3-oxazin-2-amine with chalcone derivatives under basic conditions .

4-Chloro-9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine

  • Structural Differences: Chromeno[2,3-d]pyrimidine core (vs. pyrimido-oxazine). Contains three chlorine atoms and a benzylidene substituent .
  • Synthesis :
    • Chlorination of precursors using PCl₅/POCl₃, followed by hydrazine hydrate treatment to form hydrazine derivatives .

Pyrimido[5,4-b][1,4]oxazine Derivatives as GPR119 Agonists

  • Structural Modifications: Substituents at positions 4 and 8 (e.g., fluoro, cyano, piperidine, tropine) .
  • Biological Activity: Compound Substituents EC₅₀ (nM) Reference 10 Tropine amine ring <100 15 Isopropyl carbamate-tropine Improved 21 Piperidin-4-ylamino 355.7* *Reported as MS-ESI [M+H]⁺ value. Compound 10 exhibited superior agonistic activity due to conformational rigidity imparted by the tropine ring .

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine

  • Structural Differences :
    • Fully saturated pyrrolo-oxazine system (vs. partially unsaturated pyrimido-oxazine).
    • Lacks chlorine and methyl substituents .
  • Application :
    • Intermediate for synthesizing finafloxacin hydrochloride , an antibiotic .

Biological Activity

2-Chloro-7-methyl-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the existing research findings regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈ClN₃O
  • Molecular Weight : 198.61 g/mol
  • CAS Number : 1435462-66-0
  • Structural Representation : The compound features a fused pyrimidine and oxazine ring system which is critical for its biological activity.

Central Nervous System Effects

Research indicates that compounds structurally related to this compound exhibit significant central nervous system (CNS) depressant effects. For instance, studies have shown that similar compounds reduce locomotor activity in mice, suggesting potential sedative or anxiolytic properties .

Toxicological Profile

The compound has been classified with specific hazard warnings:

  • Acute Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315) .

Pharmacological Evaluations

  • CNS Depressant Activity : A study evaluated several derivatives of pyrimidine and oxazine compounds for their CNS effects. The results demonstrated that these compounds could significantly reduce motor activity in animal models, indicating their potential as sedatives or tranquilizers .
  • Mechanistic Insights : The mechanisms underlying the CNS effects were explored through receptor binding assays. Compounds similar to this compound were found to interact with GABAergic systems, enhancing inhibitory neurotransmission which could explain their sedative effects.
  • Comparative Analysis : A comparative study involving various oxazine derivatives highlighted the structure-activity relationship (SAR). It was noted that modifications in the substituents on the oxazine ring significantly influenced the potency and selectivity for CNS targets .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameCNS ActivityToxicity LevelReference
This compoundDepressantHarmful if swallowed
3-Hydroxy-3-phenyloctahydropyrido[2,1-c][1,4]oxazineDepressantModerate
3-Phenyl derivativeAnxiolyticMild

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, oxazine ring protons at δ 4.0–5.0 ppm) and confirms regiochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C9H10ClN3O has a theoretical mass of 211.06 g/mol) and detects halogen isotopes (e.g., chlorine’s M+2 peak) .
  • IR spectroscopy : Stretching vibrations for C-Cl (600–800 cm⁻¹) and C-O (1050–1250 cm⁻¹) bonds validate functional groups .

How should conflicting structural data from X-ray crystallography and NMR be resolved?

Advanced
Discrepancies may arise from:

  • Solvent effects : NMR detects dynamic conformations in solution, while X-ray shows static solid-state structures. Compare data in matching solvents (e.g., DMSO-d6) .
  • Polymorphism : Recrystallize the compound from different solvents (e.g., water vs. ethanol) to isolate dominant polymorphs .
  • Dynamic NMR : Variable-temperature experiments (e.g., −40°C to 80°C) can freeze out conformational exchange, aligning solution and solid-state data .

What purification methods are effective for isolating 2-chloro-7-methyl-pyrimido-oxazine derivatives?

Q. Basic

  • Recrystallization : Use boiling water or ethanol to remove polar impurities; yields >90% purity with distinct melting points (e.g., 116–119°C) .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) separates regioisomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve closely related analogs .

What strategies optimize bioactivity in pyrimido-oxazine derivatives for pharmacological applications?

Q. Advanced

  • Structure-activity relationship (SAR) studies :
    • Substituent positioning : Methyl groups at the 7-position enhance metabolic stability, while chloro groups at the 2-position improve target binding (e.g., GPR119 agonists) .
    • Heterocyclic fusion : Incorporating thiophene or benzoxazine rings increases lipophilicity and blood-brain barrier penetration .
  • In silico screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like GPR119, guiding synthetic prioritization .

How should stability issues during storage be mitigated?

Q. Basic

  • Temperature : Store at −20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon/vacuum sealing to avoid oxidation of the oxazine ring .
  • Lyophilization : Convert to stable hydrochloride salts (e.g., using HCl in dioxane) for long-term storage .

What computational methods predict the reactivity of 2-chloro-7-methyl-pyrimido-oxazine derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites for functionalization .
  • Molecular dynamics (MD) : Simulates solvation effects and conformational flexibility in biological environments .
  • QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with experimental bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.